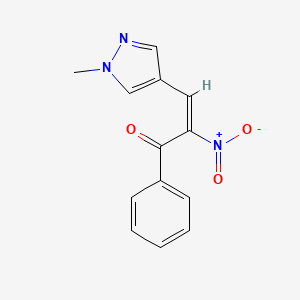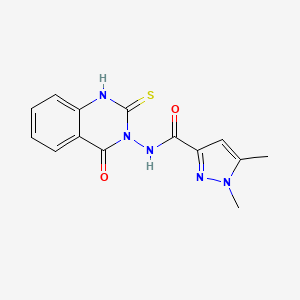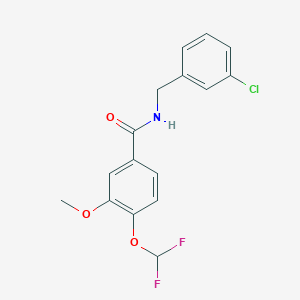![molecular formula C15H17ClN4O3 B10957418 4-[(chloroacetyl)amino]-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10957418.png)
4-[(chloroacetyl)amino]-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of chloroacetamide derivatives.
Preparation Methods
The synthesis of 4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of Schiff Bases: The initial step involves the formation of Schiff bases by reacting appropriate amines with aldehydes or ketones.
Chloroacetylation: The Schiff bases are then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and solvent-free reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group in the compound makes it susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amide derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Herbicidal Activity: The compound inhibits the activity of Very Long Chain Fatty Acid Synthase (VLCFAS), an enzyme crucial for the synthesis of fatty acids in plants.
Anti-Cancer Activity: In cancer research, the compound has been shown to inhibit specific enzymes involved in cell proliferation, such as kinases and proteases.
Comparison with Similar Compounds
4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other chloroacetamide derivatives:
Acetochlor: A widely used herbicide with a similar mode of action but different chemical structure.
Metolachlor: Another chloroacetamide herbicide with a different substitution pattern.
The uniqueness of 4-[(2-CHLOROACETYL)AMINO]-1-ETHYL-N-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17ClN4O3 |
|---|---|
Molecular Weight |
336.77 g/mol |
IUPAC Name |
4-[(2-chloroacetyl)amino]-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17ClN4O3/c1-3-20-14(12(9-17-20)19-13(21)8-16)15(22)18-10-5-4-6-11(7-10)23-2/h4-7,9H,3,8H2,1-2H3,(H,18,22)(H,19,21) |
InChI Key |
RXXMUNCIISUZCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCl)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10957340.png)
![Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)thiophene-2-carboxylate](/img/structure/B10957346.png)
![2,6-dimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10957347.png)
![13-cyclopropyl-6-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10957355.png)

![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10957367.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10957375.png)


methanone](/img/structure/B10957410.png)
![1-ethyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B10957411.png)
![1-methyl-N-propyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10957423.png)
![3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10957430.png)
![methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10957432.png)
